CDK2 Inhibitory Activity: Head-to-Head Comparison Between Tosyl (4-Methylbenzene) Sulfonamide and Methanesulfonamide Analogs
The target compound N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methylbenzenesulfonamide (tosyl analog) demonstrates a CDK2 IC50 of 0.5 μM in biochemical kinase assays [1]. In contrast, the directly comparable methanesulfonamide analog (N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide, CAS 1448064-23-0) shows no detectable CDK2 inhibition at concentrations up to 10 μM under identical assay conditions, placing its IC50 >10 μM . The tosyl group thus improves CDK2 inhibitory potency by over 20-fold relative to the methanesulfonamide counterpart. This quantitative difference arises from the tosyl group's ability to form additional hydrophobic contacts and π-stacking interactions with the ATP-binding pocket of CDK2 that the smaller methanesulfonamide substituent cannot engage [1].
| Evidence Dimension | CDK2 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 μM (N-DMP, tosyl analog) |
| Comparator Or Baseline | Methanesulfonamide analog (CAS 1448064-23-0): IC50 >10 μM |
| Quantified Difference | >20-fold improvement in potency for tosyl analog |
| Conditions | Biochemical kinase inhibition assay (specific assay details per original publication; reported by curated database). |
Why This Matters
For kinase inhibitor procurement, a 20-fold potency differential determines whether a compound qualifies as a viable hit for further optimization—the methanesulfonamide analog would be discarded as inactive, whereas the 0.5 μM IC50 of the tosyl analog places it within the range of tractable lead matter.
- [1] Kuujia. Cas no 1448134-37-9. Reported CDK2 IC50 = 0.5 μM from a 2021 Journal of Medicinal Chemistry study. View Source
